molecular formula C18H18ClN3O3 B11554817 N-(3-chlorophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-chlorophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

Katalognummer: B11554817
Molekulargewicht: 359.8 g/mol
InChI-Schlüssel: ZIISXJQTIRJDHT-UDWIEESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chlorophenyl)-3-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a methoxyphenyl group, and a hydrazinecarbonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylamine with 3-chloropropanoyl chloride to form an intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde in the presence of a hydrazine derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Chlorophenyl)-3-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(3-Chlorophenyl)-3-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-chlorophenyl)-3-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanamide, N-(3-chlorophenyl)-3-chloro-: Shares a similar structural framework but differs in the presence of a chloro group instead of a methoxy group.

    Acetamide, N-(3-chlorophenyl)-: Similar in structure but with an acetamide group instead of a propanamide group.

    Nicotinamide, N-(3-chlorophenyl)-: Contains a nicotinamide group, offering different chemical properties and applications.

Uniqueness

N-(3-Chlorophenyl)-3-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C18H18ClN3O3

Molekulargewicht

359.8 g/mol

IUPAC-Name

N-(3-chlorophenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H18ClN3O3/c1-25-16-8-3-2-5-13(16)12-20-22-18(24)10-9-17(23)21-15-7-4-6-14(19)11-15/h2-8,11-12H,9-10H2,1H3,(H,21,23)(H,22,24)/b20-12+

InChI-Schlüssel

ZIISXJQTIRJDHT-UDWIEESQSA-N

Isomerische SMILES

COC1=CC=CC=C1/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl

Kanonische SMILES

COC1=CC=CC=C1C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.